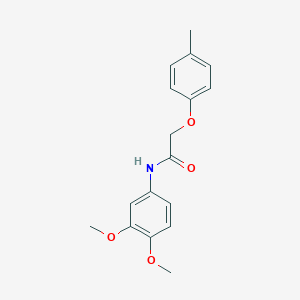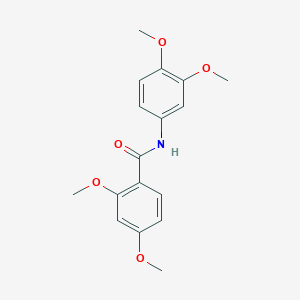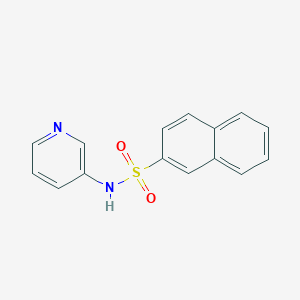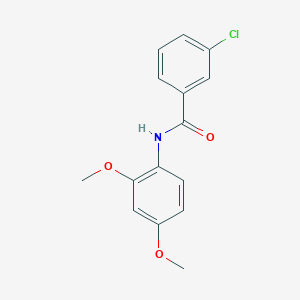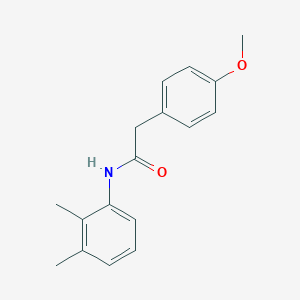![molecular formula C21H17N3O5S2 B291949 Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate, also known as EFOBAC, is a chemical compound with potential applications in scientific research. EFOBAC is a member of the oxadiazole family, which has been extensively studied for its various biological activities. In
Mecanismo De Acción
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate acts as a positive allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which increases the affinity of the receptor for glutamate. This, in turn, leads to increased signaling through the mGluR5 pathway, resulting in improved cognitive function and memory consolidation.
Biochemical and Physiological Effects:
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects, particularly in the brain. Studies have shown that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate enhances long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has also been found to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. Additionally, Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective modulator of mGluR5, which means that it does not affect other glutamate receptors. This makes it a useful tool for studying the specific role of mGluR5 in various neurological disorders. However, one limitation is that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research involving Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its effects on other brain regions and neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method of Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate and to develop more stable analogs with longer half-lives.
Métodos De Síntesis
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromoethyl acetate, which results in the formation of 2-[(2-bromoethyl)sulfanyl]acetic acid. This intermediate is then reacted with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol to give 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-acetic acid. The final step involves the esterification of this intermediate with ethyl 3-bromothiophene-2-carboxylate to give Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and schizophrenia. Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to enhance the activity of mGluR5, leading to improved cognitive function and memory consolidation.
Propiedades
Fórmula molecular |
C21H17N3O5S2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H17N3O5S2/c1-2-27-20(26)14-11-16(13-7-4-3-5-8-13)31-19(14)22-17(25)12-30-21-24-23-18(29-21)15-9-6-10-28-15/h3-11H,2,12H2,1H3,(H,22,25) |
Clave InChI |
AGHDGYYFFAIILP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




